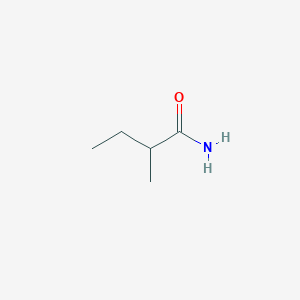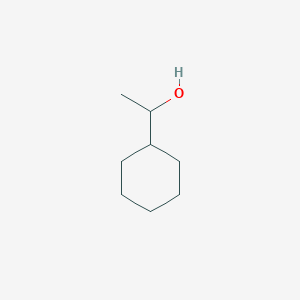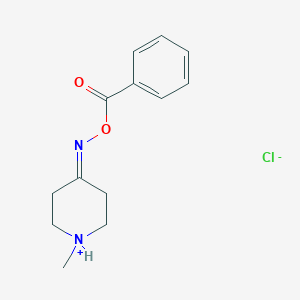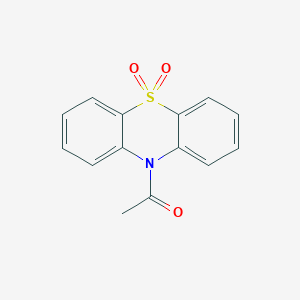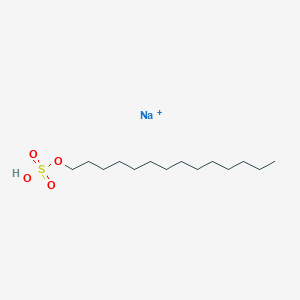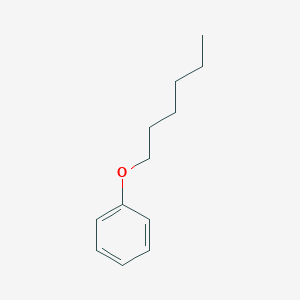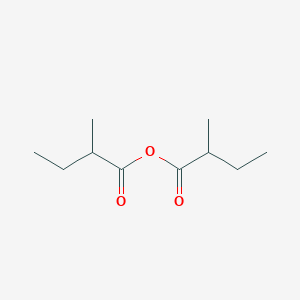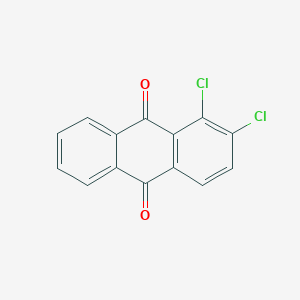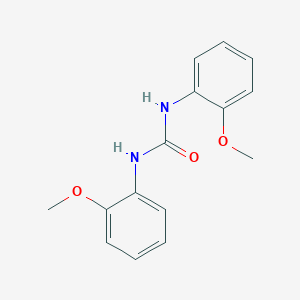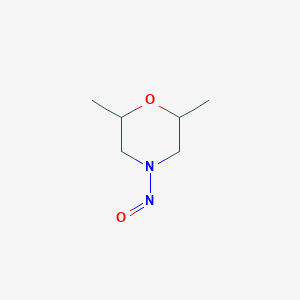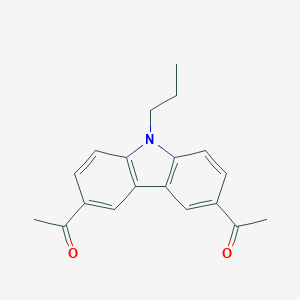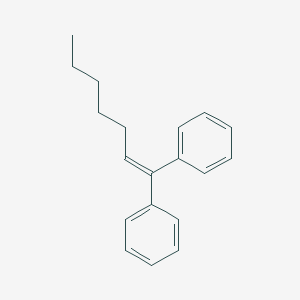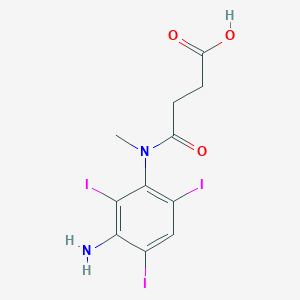
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid (AMSA) is a chemical compound that has gained attention in scientific research due to its unique properties. AMSA is a derivative of succinylated anilines and contains three iodine atoms in its structure. It is commonly used as a tool for studying DNA topoisomerase II, an enzyme that plays an important role in DNA replication and transcription.
Wirkmechanismus
The mechanism of action of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid involves the inhibition of DNA topoisomerase II. This enzyme is responsible for the relaxation of supercoiled DNA during DNA replication and transcription. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid binds to the enzyme and forms a covalent bond with a specific amino acid residue in the active site of the enzyme. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.
Biochemische Und Physiologische Effekte
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DNA topoisomerase II, it has been shown to induce apoptosis in a number of cell types. It has also been shown to have anti-tumor activity in vitro and in vivo. However, the exact mechanisms by which 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid induces these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid in lab experiments is its potency as an inhibitor of DNA topoisomerase II. This makes it a valuable tool for studying the role of this enzyme in DNA replication and transcription. However, its low yield and high cost can be limitations for some experiments. Additionally, its mechanism of action is not fully understood, which can make interpretation of results challenging.
Zukünftige Richtungen
There are a number of future directions for research involving 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. One area of interest is the development of more potent inhibitors of DNA topoisomerase II. Another area of interest is the identification of other targets for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid and related compounds. Additionally, the development of new synthesis methods for 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to increased yields and lower costs, making it more accessible for research purposes. Finally, the exploration of the biochemical and physiological effects of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid could lead to new insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a multi-step process that involves the preparation of the starting material, 3-nitroaniline, followed by the reduction of the nitro group to an amino group, and the subsequent iodination of the aniline ring. The final step involves the reaction of the iodinated aniline with succinic anhydride to form 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid. The overall yield of this process is typically low, around 10-15%.
Wissenschaftliche Forschungsanwendungen
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is widely used in scientific research as a tool for studying DNA topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell death. 3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid is a potent inhibitor of topoisomerase II, and its mechanism of action involves the formation of a covalent bond between the enzyme and the drug. This results in the stabilization of the enzyme-DNA complex, which leads to the accumulation of DNA breaks and ultimately cell death.
Eigenschaften
CAS-Nummer |
1221-05-2 |
|---|---|
Produktname |
3'-Amino-N-methyl-2',4',6'-triiodosuccinanilic acid |
Molekularformel |
C11H11I3N2O3 |
Molekulargewicht |
599.93 g/mol |
IUPAC-Name |
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |
InChI-Schlüssel |
LTJAWEPNFDGFQG-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Kanonische SMILES |
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Andere CAS-Nummern |
1221-05-2 |
Synonyme |
3-[[N-(3-Amino-2,4,6-triiodophenyl)-N-methylamino]carbonyl]propionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



